molecular formula C20H23NO4 B4054389 4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B4054389
M. Wt: 341.4 g/mol
InChI Key: OPNUTKQTJYOSPK-UHFFFAOYSA-N
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Description

The molecule “4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone” is a complex organic compound. It contains a quinolinone moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinolinone moiety is substituted at the 4-position with a 2-isopropoxyphenyl group and at the 6 and 7 positions with methoxy groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The quinolinone core could potentially be synthesized via a Skraup or Doebner-Miller reaction, while the isopropoxy and methoxy groups could be introduced via etherification reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (quinolinone and phenyl) rings, ether linkages (isopropoxy and methoxy groups), and a carbonyl group (quinolinone). The presence of these functional groups would influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The ether groups might be cleaved under acidic conditions, while the carbonyl group could undergo reactions such as reduction or nucleophilic addition. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings and ether groups could contribute to its solubility in organic solvents .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Quinolinone derivatives have been evaluated for their antimicrobial and antibacterial efficacy. For instance, the synthesis and evaluation of pyranoquinoline derivatives showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, suggesting potential for the development of new antimicrobial agents (Asghari, Ramezani, & Mohseni, 2014).

Cytotoxic and Anticancer Properties

Research into quinolinone derivatives has also revealed cytotoxic activity against various cancer cell lines. The synthesis of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their esters, for example, showed cytotoxic activity in vitro, indicating potential as anticancer agents (Soural et al., 2006).

Antioxidant Properties

Quinolinone derivatives have been identified with significant antioxidant activities. A study highlighted the synthesis of novel oxadiazaphosphepino quinolinones that exhibited higher antioxidant activities than standard antioxidants, pointing towards their potential in oxidative stress-related disease management (Hassan, Abdel‐kariem, & Ali, 2017).

Enzyme Inhibition for Disease Treatment

Quinolinone derivatives have been discovered as potent inhibitors of specific enzymes. For example, the discovery of VX-770 (ivacaftor) as a CFTR potentiator highlights the role of quinolinones in treating cystic fibrosis, showcasing the compound's ability to enhance the function of the CFTR protein in patients with certain mutations (Hadida et al., 2014).

Herbicidal Activity

The quinolinone framework has been explored for potential applications in agriculture, particularly as herbicides. Triketone-quinoline hybrids, for example, have shown promising herbicidal activity and broad-spectrum weed control, suggesting the utility of quinolinone derivatives in developing new herbicides (Wang et al., 2015).

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions to minimize risk of exposure .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its physical and chemical properties, reactivity, and potential applications .

Properties

IUPAC Name

6,7-dimethoxy-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-12(2)25-17-8-6-5-7-13(17)14-10-20(22)21-16-11-19(24-4)18(23-3)9-15(14)16/h5-9,11-12,14H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNUTKQTJYOSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

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